N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-6-methyl-4-oxochromene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-11-6-7-17-15(8-11)16(22)10-18(24-17)19(23)20-14-5-3-4-13(9-14)12(2)21/h3-10H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPCMJKZTJUOKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique chromene core structure that contributes to its biological properties. The synthesis typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid . The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in organic solvents such as dichloromethane. The process yields a product that can be purified through recrystallization or column chromatography.
N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide exhibits significant biological activities, including:
Anticancer Activity
Research indicates that this compound has potent anticancer properties. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Colorectal Cancer (HCT116)
The mechanism of action involves the downregulation of anti-apoptotic proteins and activation of caspases, leading to programmed cell death. In vivo studies further support its efficacy against tumor growth, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several bacterial strains. Its mechanism includes inhibiting bacterial cell wall synthesis and disrupting cellular processes, making it a candidate for developing new antibiotics. Notably, it has shown activity against:
- Gram-positive bacteria
- Gram-negative bacteria
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It inhibits cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This activity positions it as a potential candidate for developing anti-inflammatory drugs.
Applications in Medicinal Chemistry
The unique properties of this compound make it valuable in medicinal chemistry:
- Drug Development : Its ability to modulate enzyme activity and receptor signaling pathways can lead to the development of novel therapeutics for cancer and inflammatory diseases.
- Combination Therapies : The compound can be explored in combination with existing therapies to enhance efficacy and reduce resistance in cancer treatment.
Applications in Agriculture
Due to its antimicrobial properties, this compound may find applications in agriculture as a natural pesticide or fungicide, providing an environmentally friendly alternative to synthetic chemicals.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation, reduction of inflammation, or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-2-chloroacetamide
- 2-(3-acylphenyl)amino-4-phenylthiazoles
Uniqueness
N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide stands out due to its unique chromene core structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
N-(3-acetylphenyl)-6-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound has a unique chromene core structure that contributes to its biological properties. The synthesis typically involves the condensation of 3-acetylphenylamine with 6-methyl-4-oxo-4H-chromene-2-carboxylic acid in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane. This process yields a product that can be purified through recrystallization or column chromatography.
This compound exhibits its biological effects through interactions with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzyme active sites, inhibiting their activity. This interaction may affect pathways related to cell proliferation and inflammation.
- Receptor Modulation : It may also interact with various receptors, altering their signaling pathways, which can lead to anti-inflammatory and anticancer effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of chromenes have shown potential in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the chromene scaffold can enhance cytotoxicity against specific cancer types .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. This property makes it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
This compound has also shown antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(3-acetylphenyl)-4-methylbenzenesulfonamide | Sulfonamide derivative | Anticancer | Effective against breast cancer cell lines |
| N-(3-acetylphenyl)-2-chloroacetamide | Acetamide derivative | Antimicrobial | Active against gram-positive bacteria |
| 2-(3-acylphenyl)amino-4-phenylthiazoles | Thiazole derivative | Antitumor | Strong selectivity against lung adenocarcinoma cells |
This compound stands out due to its unique chromene core structure, which imparts distinct biological activities compared to other derivatives .
Case Studies and Research Findings
Several studies have investigated the biological activity of chromene derivatives:
- Study on Anticancer Activity : A study evaluated the effectiveness of various chromene derivatives against human lung adenocarcinoma cells (A549). The findings indicated that modifications in the phenolic moiety significantly enhanced cytotoxicity, with some compounds showing IC50 values below 10 µM .
- Inflammation Model : In an in vivo model of inflammation, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Testing : The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, suggesting its potential use in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
